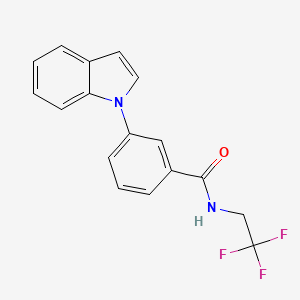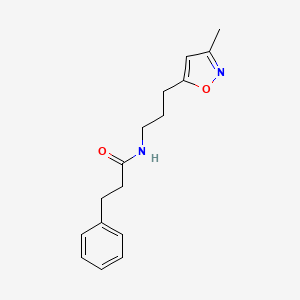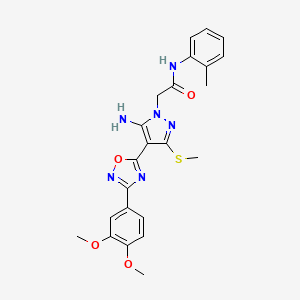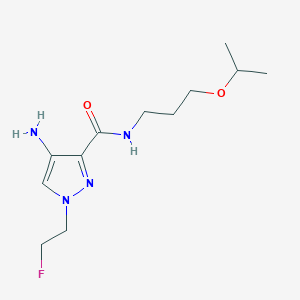
3-(1H-indol-1-yl)-N-(2,2,2-trifluoroethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1H-indol-1-yl)-N-(2,2,2-trifluoroethyl)benzamide, commonly known as TFB, is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields. TFB is a synthetic compound that belongs to the class of benzamides and is widely used in laboratory experiments for its unique properties.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Activities
One of the significant applications of indole and benzamide derivatives is their antimicrobial and antifungal properties. A study highlighted the strategic synthesis of novel difluoromethylated indole derivatives that exhibited good antimicrobial activities against various bacteria and fungi. This demonstrates the potential of such compounds in developing new antimicrobial agents (Chundawat, Kumari, Sharma, & Bhagat, 2016).
Antiproliferative Activities
Further research into N-(substituted phenyl)-indol-3-ylazo-benzamides has shown promising antiproliferative activities against human colon cancer, murine leukemia, and breast cancer cell lines. This suggests a potential pathway for the development of new antiproliferative agents, marking an important step in cancer research (Kumar et al., 2012).
Synthetic Methodology and Chemical Analysis
In the realm of synthetic chemistry, the elucidation and Density Functional Theory (DFT) calculations of certain indole-benzamide derivatives have provided insights into their structure and potential interactions with DNA and proteins, hinting at anti-tumor and anti-inflammatory applications. These studies underscore the versatility of indole compounds in synthesizing biologically active molecules (Geetha et al., 2019).
Enantioselective Synthesis
The enantioselective synthesis of fused indolines from indole-3-yl-benzamides represents another application, highlighting the compound's role in constructing complex molecular structures with high enantioselectivity. This process is crucial for developing pharmaceuticals with specific biological activities (Yin & You, 2014).
Histone Deacetylase Inhibition
Additionally, certain benzamide derivatives have been identified as potent inhibitors of histone deacetylase (HDA), showcasing a novel mechanism for antitumor activity. This suggests their potential use in chemotherapeutic strategies for cancers resistant to traditional treatments (Saito et al., 1999).
Eigenschaften
IUPAC Name |
3-indol-1-yl-N-(2,2,2-trifluoroethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O/c18-17(19,20)11-21-16(23)13-5-3-6-14(10-13)22-9-8-12-4-1-2-7-15(12)22/h1-10H,11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZWQHVIZCRVFJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2C3=CC=CC(=C3)C(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide](/img/structure/B2420478.png)
![9-(2-methoxy-5-methylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2420479.png)
![3-((5-(isopentylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2420480.png)




![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2420488.png)

![4-[1-(2-hydroxy-3-phenoxypropyl)-1H-benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B2420493.png)
![2-{[(4-Ethylbenzyl)amino]methyl}-6-methoxyphenol](/img/structure/B2420496.png)

